5-(Piperidin-4-yl)oxazole-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
5-piperidin-4-yl-1,3-oxazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)7-8(14-5-11-7)6-1-3-10-4-2-6;/h5-6,10H,1-4H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISDVMJZLXEXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(N=CO2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)oxazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with an oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a specific temperature .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxazole Ring Functionalization
The oxazole ring participates in electrophilic substitution and cycloaddition reactions:
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Electrophilic substitution occurs at the C-2 position due to electron-withdrawing effects of the carboxylic acid group.
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Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) proceed at 80–100°C in toluene, yielding bicyclic adducts (Table 1) .
Carboxylic Acid Derivatives
The carboxylic acid group undergoes standard transformations:
Piperidine Modifications
The piperidine nitrogen demonstrates nucleophilic reactivity:
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N-Alkylation : Reacts with alkyl halides (K₂CO₃, DMF, 60°C) to form quaternary ammonium salts .
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Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) in THF/water (0°C → RT) achieves >95% protection .
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Deprotonation : LDA (−78°C) enables stereoselective functionalization at the C-3 position .
Cross-Coupling Reactions
Palladium-catalyzed couplings occur at the oxazole C-4 position:
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Suzuki-Miyaura : With arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C), achieving 55–78% yields.
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Sonogashira : Using terminal alkynes (CuI, PdCl₂(PPh₃)₂), forming conjugated systems (Table 2).
Table 2: Sonogashira Coupling Efficiency
| Alkyne Substituent | Reaction Time (hr) | Isolated Yield |
|---|---|---|
| Phenylacetylene | 12 | 72% |
| Propargyl alcohol | 18 | 58% |
| TMS-acetylene | 24 | 63% |
Regioselective Transformations
Solvent polarity dictates reaction pathways:
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In ethanol (polar protic), 5-substituted products dominate (99.5% regioselectivity) .
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In acetonitrile (polar aprotic), competitive 3-substitution occurs (up to 25%) .
Stability Under Physiological Conditions
The compound shows pH-dependent degradation:
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t₁/₂ in PBS (pH 7.4) : 48 hr at 37°C
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Degradation Products : Piperidine-4-carboxylic acid (62%) and oxazole fragment (38%) .
This reactivity profile enables applications in medicinal chemistry (e.g., kinase inhibitor synthesis ) and materials science. Recent studies highlight its utility in synthesizing conformationally restricted peptidomimetics through orthogonal functionalization strategies .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an oxazole ring fused with a piperidine moiety, characterized by the molecular formula C₉H₁₃ClN₂O₃ and a molecular weight of approximately 232.66 g/mol. It appears as white crystalline solids with a melting point between 245 to 247 °C. The synthesis typically involves the reaction of piperidine derivatives with isocyanoacetate compounds under acidic conditions, followed by carboxylation and treatment with hydrochloric acid to yield the hydrochloride salt.
Biological Activities
Research indicates that compounds containing oxazole rings, including 5-(Piperidin-4-yl)oxazole-4-carboxylic acid hydrochloride, exhibit various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for treating infections. The specific mechanisms are under investigation, but the presence of the oxazole ring is believed to enhance interaction with microbial targets.
- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its ability to modulate inflammatory pathways is currently being explored through various in vitro assays.
- Anticancer Activity : Notably, the compound has been implicated in cancer research, particularly in targeting specific proteins involved in disease pathways. Its interaction with human caseinolytic protease P (HsClpP) has been highlighted as a potential mechanism for tumor growth inhibition .
Applications in Medicinal Chemistry
This compound serves as a precursor for synthesizing bioactive molecules and peptidomimetics. Its structural features make it suitable for developing therapeutic agents targeting various diseases:
- Peptidomimetics Development : The compound's unique structure allows for modifications that can mimic peptide behavior, providing avenues for drug design aimed at enhancing bioavailability and efficacy against specific targets.
- Drug Discovery Programs : Given its promising biological activities, this compound is being investigated within drug discovery frameworks aimed at identifying new therapeutic candidates. Its interactions with enzymes and receptors are critical for evaluating its therapeutic potential.
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
A recent study highlighted the use of this compound as an HsClpP agonist in hepatocellular carcinoma treatment. In vivo results indicated significant tumor growth inhibition compared to traditional kinase inhibitors, suggesting a superior safety profile and efficacy .
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-yl)oxazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations:
Heterocycle Core: The target compound and its Boc-protected analog share an oxazole core, whereas the pyrazole derivative (3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid hydrochloride) features a pyrazole ring.
Substituent Effects: The Boc-protected analog (discontinued) includes a tert-butoxycarbonyl group, which enhances solubility in organic solvents and protects the piperidine nitrogen during synthetic steps.
Molecular Weight and Salt Forms :
- The hydrochloride salts (target compound and pyrazole analog) have identical molecular weights (232.67 g/mol), suggesting similar handling requirements. However, discrepancies in free-base vs. salt molecular weights indicate possible data inconsistencies in the evidence .
Biological Activity
5-(Piperidin-4-yl)oxazole-4-carboxylic acid hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its diverse biological activities. The oxazole and carboxylic acid functional groups contribute to its potential pharmacological properties. The presence of these moieties suggests possible interactions with various biological targets, including enzymes and receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-(piperidin-4-yl)oxazole derivatives. A notable investigation involved the evaluation of several derivatives against human lung adenocarcinoma (A549) cells. The results indicated that certain derivatives exhibited significant cytotoxicity, reducing cell viability to 66% at a concentration of 100 µM when compared to the standard chemotherapeutic agent cisplatin .
Case Study: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis revealed that compounds with free amino groups demonstrated enhanced anticancer activity while maintaining lower cytotoxicity towards non-cancerous cells. For example, compounds containing 2-thienyl fragments showed the highest anticancer activity, suggesting that specific structural features are crucial for efficacy .
Antimicrobial Activity
The antimicrobial properties of 5-(piperidin-4-yl)oxazole derivatives have also been investigated. In vitro studies demonstrated effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Table 1: Antimicrobial Activity Against Key Pathogens
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 µg/mL |
| 2 | Escherichia coli | 16 µg/mL |
| 3 | Klebsiella pneumoniae | 64 µg/mL |
Mechanistic Insights
The mechanism by which these compounds exert their biological effects is an area of active research. Studies suggest that the agonistic activity on human caseinolytic protease P (HsClpP) may play a role in their anticancer effects, leading to apoptosis in cancer cells through mitochondrial dysfunction .
Q & A
Q. What are the recommended synthetic routes for 5-(Piperidin-4-yl)oxazole-4-carboxylic acid hydrochloride, and how can researchers optimize yields?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as coupling piperidine derivatives with oxazole precursors. For example, a Mitsunobu reaction or nucleophilic substitution may be used to attach the piperidine moiety to the oxazole ring. Carboxylic acid activation (e.g., using EDCI/HOBt) followed by hydrochloride salt formation is critical for final purification . To optimize yields:
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or LC-MS.
- Recrystallize the final product from ethanol/water mixtures to enhance purity .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR (1H, 13C, 2D): Confirm the piperidine ring (δ ~2.5–3.5 ppm for protons) and oxazole-carboxylic acid backbone (δ ~8.0–9.0 ppm for aromatic protons) .
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (HRMS): Verify the molecular ion peak matching the theoretical mass (CHNO·HCl, ~248.7 g/mol) .
Q. What safety precautions are essential when handling this compound in the lab?
Methodological Answer: Based on structurally similar piperidine derivatives:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use a fume hood to prevent inhalation of fine particles.
- Emergency Measures: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Q. How can researchers determine the solubility profile of this compound for in vitro assays?
Methodological Answer: Test solubility in tiered solvents:
Polar aprotic solvents: DMSO (commonly used for stock solutions).
Aqueous buffers: PBS (pH 7.4) or saline, with sonication for 10–15 minutes.
Organic solvents: Ethanol or methanol for NMR analysis.
Document solubility limits (e.g., mg/mL) and use dynamic light scattering (DLS) to check for colloidal aggregates in aqueous media .
Advanced Research Questions
Q. How can computational modeling aid in predicting the biological activity of this compound?
Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or GPCRs). Key steps:
- Ligand Preparation: Optimize the 3D structure of the compound using Gaussian09 (DFT/B3LYP).
- Protein-Ligand Docking: Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the piperidine ring .
- Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .
Q. What strategies can resolve contradictions in reported biological activity data?
Methodological Answer: Contradictions may arise from assay variability or impurities. To address this:
- Re-synthesize the compound under rigorously controlled conditions (e.g., inert atmosphere for hygroscopic intermediates) .
- Standardize assay protocols: Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls.
- Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer: Modify key regions systematically:
- Piperidine ring: Introduce substituents (e.g., methyl or fluorine) to alter lipophilicity .
- Oxazole ring: Replace the carboxylic acid with ester or amide groups to modulate polarity.
- Evaluate changes using logP measurements and cellular permeability assays (e.g., Caco-2 monolayers) .
Q. What analytical methods are recommended for detecting degradation products in long-term stability studies?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-MS/MS: Identify degradation products (e.g., hydrolysis of the oxazole ring or decarboxylation) .
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under standard storage conditions (2–8°C) .
Q. How can researchers address challenges related to the compound’s hygroscopicity?
Methodological Answer:
- Storage: Keep the compound in a desiccator with silica gel or under nitrogen atmosphere .
- Handling: Use anhydrous solvents (e.g., THF or DMF) during synthesis.
- Quantify moisture content via Karl Fischer titration before critical experiments .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
Methodological Answer:
- Bioavailability: Administer orally and intravenously to calculate %F.
- Plasma Half-Life: Use LC-MS/MS to measure compound levels over time.
- Tissue Distribution: Analyze brain, liver, and kidney samples to assess blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
